Praesodymium trifluoroacetylacetonate
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Overview
Description
Praesodymium trifluoroacetylacetonate is a coordination compound that belongs to the class of β-diketonates. It is formed by the coordination of praseodymium ions with trifluoroacetylacetonate ligands. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Praesodymium trifluoroacetylacetonate can be synthesized by reacting praseodymium salts, such as praseodymium trichloride, with trifluoroacetylacetone in the presence of a base. The reaction typically occurs in an organic solvent like ethanol or toluene. The mixture is heated under reflux conditions to facilitate the formation of the complex. The resulting product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of praseodymium trifluoroacetylacetonate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity praseodymium salts and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors, followed by purification steps such as filtration and drying .
Chemical Reactions Analysis
Types of Reactions
Praesodymium trifluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of praseodymium oxides.
Reduction: It can be reduced to lower oxidation states of praseodymium.
Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often involve the use of other β-diketonates or phosphine ligands.
Major Products Formed
Oxidation: Praseodymium oxides.
Reduction: Lower oxidation state praseodymium complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Praesodymium trifluoroacetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of praseodymium-containing materials and catalysts.
Biology: The compound is utilized in the study of praseodymium’s biological effects and interactions with biomolecules.
Medicine: Research into its potential use in radiotherapy and imaging agents.
Industry: Employed in the production of advanced materials, including thin films and coatings for electronic devices .
Mechanism of Action
The mechanism of action of praseodymium trifluoroacetylacetonate involves its ability to coordinate with various ligands and form stable complexes. The praseodymium ion acts as a central metal ion, while the trifluoroacetylacetonate ligands provide stability and solubility. This coordination chemistry allows the compound to participate in various chemical reactions and processes, making it useful in catalysis and material synthesis .
Comparison with Similar Compounds
Similar Compounds
- Copper(II) trifluoroacetylacetonate
- Thulium trifluoroacetylacetonate
- Lanthanum trifluoroacetylacetonate
Uniqueness
Praesodymium trifluoroacetylacetonate is unique due to its specific coordination properties and the ability to form stable complexes with praseodymium ions. This makes it particularly valuable in applications requiring high stability and reactivity, such as in the synthesis of advanced materials and catalysts .
Properties
Molecular Formula |
C15H15F9O6Pr |
---|---|
Molecular Weight |
603.17 g/mol |
IUPAC Name |
praseodymium;1,1,1-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H5F3O2.Pr/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3; |
InChI Key |
DWNVSNXTIZRDSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Pr] |
Origin of Product |
United States |
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